molecular formula C22H17Cl2F3N6O B3036993 N-[(2-chlorophenyl)methoxy]-1-[8-chloro-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]piperidin-4-imine CAS No. 400089-07-8

N-[(2-chlorophenyl)methoxy]-1-[8-chloro-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]piperidin-4-imine

Cat. No. B3036993
CAS RN: 400089-07-8
M. Wt: 509.3 g/mol
InChI Key: BGLGXLKKXJLNID-UHFFFAOYSA-N
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Description

The compound is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . Quinoxalines and their derivatives have been found to exhibit a wide range of biological activities, including antiviral and antimicrobial properties . The presence of a piperazine or piperidine subunit can enhance the antimicrobial activity of the fused triazoles ring systems .

Scientific Research Applications

Antimicrobial Activities

  • Compounds with structural similarities to this chemical have demonstrated antimicrobial properties. For instance, certain derivatives of [1,2,4]triazolo[4,3-a]quinoxaline showed significant antimicrobial activity, indicating potential applications in treating infections (El Mariah, 2009).

Anticancer Activity

  • A study on 1,2,4-triazolo[4,3-a]-quinoline derivatives designed for anticancer activity found that some compounds exhibited significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines. This suggests possible applications in cancer therapy (Reddy et al., 2015).

Potential as Antidepressants

  • Certain 4-amino[1,2,4]triazolo[4,3-a]quinoxalines have shown promise as rapid-acting antidepressant agents, based on their activity in behavioral despair models in rats (Sarges et al., 1990).

Herbicidal Activity

  • Compounds structurally related to N-[(2-chlorophenyl)methoxy]-1-[8-chloro-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]piperidin-4-imine have shown effective herbicidal activity at low application rates, suggesting potential use in agriculture (Moran, 2003).

Adenosine Receptor Antagonism

  • Some derivatives of this compound class have been identified as potent antagonists of adenosine receptors, indicating potential applications in neurological disorders (Catarzi et al., 2005).

Synthesis Methods

  • Research has been conducted on efficient synthesis methods for related compounds, which is crucial for pharmaceutical and chemical industries (Kurasawa et al., 1993).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. For example, quinoxaline derivatives have been found to exhibit antimicrobial activity, possibly by interacting with bacterial DNA .

Future Directions

The future research directions would likely involve further exploration of the biological activities of this compound and its derivatives, given their potential as antiviral and antimicrobial agents .

properties

IUPAC Name

N-[(2-chlorophenyl)methoxy]-1-[8-chloro-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]piperidin-4-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17Cl2F3N6O/c23-14-5-6-17-18(11-14)33-20(29-30-21(33)22(25,26)27)19(28-17)32-9-7-15(8-10-32)31-34-12-13-3-1-2-4-16(13)24/h1-6,11H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGLGXLKKXJLNID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=NOCC2=CC=CC=C2Cl)C3=NC4=C(C=C(C=C4)Cl)N5C3=NN=C5C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17Cl2F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-chlorophenyl)methoxy]-1-[8-chloro-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]piperidin-4-imine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2-chlorophenyl)methoxy]-1-[8-chloro-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]piperidin-4-imine
Reactant of Route 2
Reactant of Route 2
N-[(2-chlorophenyl)methoxy]-1-[8-chloro-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]piperidin-4-imine
Reactant of Route 3
Reactant of Route 3
N-[(2-chlorophenyl)methoxy]-1-[8-chloro-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]piperidin-4-imine
Reactant of Route 4
Reactant of Route 4
N-[(2-chlorophenyl)methoxy]-1-[8-chloro-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]piperidin-4-imine
Reactant of Route 5
Reactant of Route 5
N-[(2-chlorophenyl)methoxy]-1-[8-chloro-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]piperidin-4-imine
Reactant of Route 6
Reactant of Route 6
N-[(2-chlorophenyl)methoxy]-1-[8-chloro-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]piperidin-4-imine

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